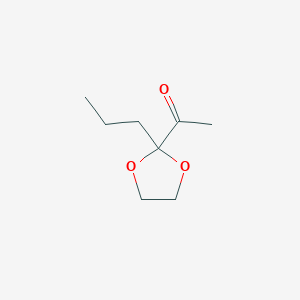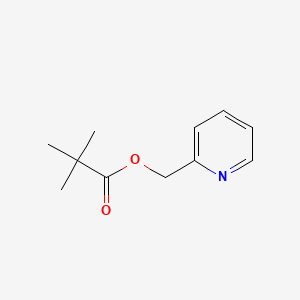
Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester is an organic compound with a complex structure that includes a propionic acid moiety, a dimethyl group, and a pyridylmethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester typically involves esterification reactions. One common method is the reaction of 2,2-dimethylpropanoic acid with 2-pyridylmethanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of 2,2-dimethylpropanoic acid and 2-pyridylmethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: 2,2-Dimethylpropanoic acid and 2-pyridylmethanol.
Oxidation: Various carboxylic acids and oxidized derivatives.
Substitution: Different ester derivatives depending on the nucleophile used.
Scientific Research Applications
Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes or receptors. The molecular pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Pivalic acid (2,2-dimethylpropanoic acid): Shares the 2,2-dimethylpropanoic acid moiety but lacks the pyridylmethyl ester group.
Neopentanoic acid: Another name for pivalic acid, highlighting its structural similarity.
Trimethylacetic acid: Similar structure with three methyl groups attached to the acetic acid moiety.
Uniqueness
Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester is unique due to the presence of the pyridylmethyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
50315-49-6 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
pyridin-2-ylmethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)10(13)14-8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3 |
InChI Key |
NOJLBQFOLJCBDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)

![2-[5-(3-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13794756.png)
![1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13794759.png)
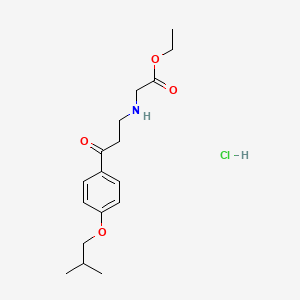
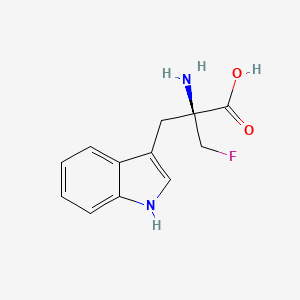
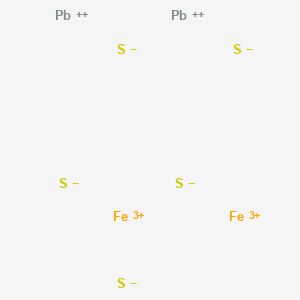
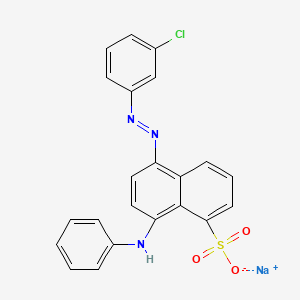
![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
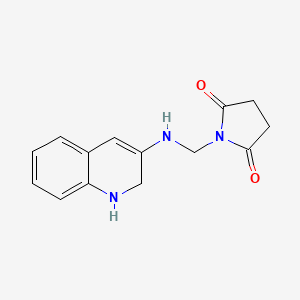
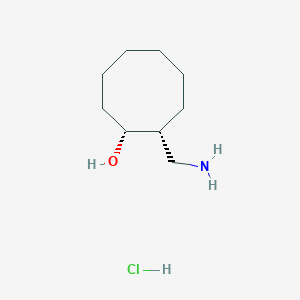
![4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane](/img/structure/B13794815.png)
